Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate is a chemical compound with the CAS Number: 228716-55-0 . It has a molecular weight of 250.04 . The IUPAC name for this compound is dimethyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phosphonate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20BO5P/c1-8(2)9(3,4)15-10(14-8)7-16(11,12-5)13-6/h7H2,1-6H3 . This code represents the molecular structure of the compound. Unfortunately, the search results do not provide further details about the molecular structure analysis.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 250.04 .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound is synthesized through a multi-step process, involving the preparation of dimethyl hydroxy(substitutedphenyl)methyl-phosphonates and their reaction with specific brominated compounds in the presence of triethylamine and a catalyst like Tetramethylguanidine (TMG) to increase yields and purity. Such compounds have shown higher antimicrobial activity compared to standards, making them potential candidates for antimicrobial applications (M. V. Reddy et al., 2009).
Reaction with Amines
Research into the reaction of dimethyl phosphonates with amines has led to the discovery of novel classes of compounds. For instance, the reaction with primary amines produces a new class of cyclic phosphonic analogs, while reactions with aromatic or secondary amines result in the hydrolysis of one methyl ester group in the phosphonic acid residue. This research expands the potential applications of dimethyl phosphonates in synthesizing diverse chemical structures (Budzisz Elż & Pastuszko Slawomir, 1999).
Antifungal and Antioxidant Applications
The synthesis of dimethyl phosphonates as potential antifungal agents through a one-pot, three-component condensation process under solvent-free conditions has been explored. These newly synthesized compounds, particularly those containing propargylated ether, have been evaluated for their antifungal and antioxidant activities, showcasing their potential in medical and agricultural applications (M. Shaikh et al., 2016).
Organophosphonate Scale Inhibitors
Aminomethylene phosphonates, including derivatives of dimethyl phosphonates, serve as crucial scale inhibitors in various technological areas. Their structures and properties have been studied to enhance their effectiveness as inhibitors, contributing to industrial applications such as water treatment and pipeline maintenance (K. Demadis & P. Baran, 2004).
Green Chemistry and Catalysts
The efficient synthesis of dimethyl phosphonates under green chemistry principles, such as solvent-free conditions and microwave irradiation, has been researched. Such methods offer environmental benefits by reducing solvent use and energy consumption, with potential applications in various chemical synthesis processes (M. Reddy et al., 2014).
Mechanism of Action
Mode of Action
The exact mode of action of Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate is currently unknown . It’s likely that the compound interacts with its targets, leading to changes in their function. The tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially play a role in these interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For this compound, it is recommended to store the compound at room temperature .
Properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20BO5P/c1-8(2)9(3,4)15-10(14-8)7-16(11,12-5)13-6/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLZEILMOFERAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CP(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.